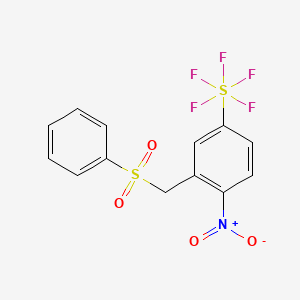

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene

描述

属性

IUPAC Name |

[3-(benzenesulfonylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-6-7-13(19(20)21)10(8-12)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIYVOHECWCSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

- Introduction of the pentafluorosulfanyl group onto the aromatic ring.

- Installation of the benzenesulfoxylmethyl substituent.

- Nitration to introduce the nitro group at the desired position.

The order of these steps is critical due to the directing effects of substituents and the sensitivity of functional groups to reaction conditions.

Preparation of the Pentafluorosulfanyl Aromatic Core

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group is introduced via specialized fluorination methods. Two main approaches are described in the literature:

Direct Fluorination Method : Aromatic thiols or diaryl disulfides are converted to arylsulfur chlorotetrafluorides, which are then fluorinated to yield arylsulfur pentafluorides. This method, known as Umemoto’s synthesis, avoids direct handling of elemental fluorine and offers better yields and substrate scope.

Vicarious Nucleophilic Substitution (VNS) : This method involves nucleophilic substitution on nitro-substituted SF5-benzenes, allowing selective substitution at positions activated by the nitro group. VNS reactions with carbanions can afford alkylated SF5-benzenes in good to high yields.

The pentafluorosulfanyl group is typically installed at the para or meta position relative to other substituents, depending on the synthetic route.

Installation of the Benzenesulfoxylmethyl Group

The benzenesulfoxylmethyl substituent is introduced via sulfone chemistry:

Starting from a benzyl sulfone or benzenesulfoxide derivative, the sulfoxylmethyl group is attached to the aromatic ring through electrophilic substitution or via a methylene bridge.

Oxidation of sulfides to sulfones or sulfoxides is carried out under controlled conditions to avoid overoxidation or decomposition.

The sulfone linkage provides a stable and reactive site for further functionalization.

This step often requires protection of other sensitive groups and careful control of reaction conditions to maintain the integrity of the pentafluorosulfanyl group.

Nitration Step

The nitro group is introduced by electrophilic aromatic substitution (nitration) using standard nitrating agents such as nitric acid and sulfuric acid mixtures.

Due to the deactivating effect of the sulfone and SF5 groups, nitration is usually performed after their installation to ensure regioselectivity.

The nitro group is positioned ortho or para to the benzenesulfoxylmethyl group, depending on the directing effects of existing substituents.

The nitration conditions are optimized to prevent overnitration or decomposition of sensitive groups.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Pentafluorosulfanyl introduction | Aromatic thiol or diaryl disulfide | Chlorotetrafluoride reagent, fluorination (Umemoto’s method) | Formation of aryl-SF5 intermediate |

| 2 | Sulfoxylmethylation | Aryl-SF5 intermediate | Sulfide oxidation, methylene insertion | Formation of benzenesulfoxylmethyl-SF5 intermediate |

| 3 | Nitration | Benzenesulfoxylmethyl-SF5 intermediate | HNO3/H2SO4 nitration | Introduction of nitro group at position 1 or 2 |

| 4 | Purification and characterization | Crude reaction mixture | Chromatography, recrystallization | Isolation of pure 1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene |

Detailed Research Findings and Data

Vicarious Nucleophilic Substitution (VNS) has been demonstrated as an effective method to functionalize nitro-substituted SF5-benzenes, enabling alkylation at specific positions with good to high yields (up to >98:2 regioselectivity).

Umemoto’s synthesis provides a safer and more versatile route to aryl-SF5 compounds, avoiding direct fluorine gas and allowing a broader substrate scope.

The benzenesulfoxylmethyl group can be introduced via oxidation of sulfides and subsequent methylene linkage formation, with sulfone chemistry offering a stable handle for further modifications.

Nitration on such complex molecules requires mild conditions to preserve the SF5 group, with regioselectivity influenced by the sulfoxylmethyl and SF5 substituents.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Advantages | Challenges |

|---|---|---|---|

| Pentafluorosulfanyl group installation | Umemoto’s synthesis (aryl thiols → aryl-SF5) | Avoids elemental fluorine, good yields | Requires specialized reagents |

| Alternative SF5 introduction | Direct fluorination of diaryl disulfides | Established industrial method | Handling fluorine gas, lower substrate scope |

| Benzenesulfoxylmethyl group introduction | Sulfide oxidation and methylene linkage | Stable sulfone intermediates | Control of oxidation state |

| Nitration | Electrophilic aromatic substitution | High regioselectivity with directing groups | Sensitive groups require mild conditions |

化学反应分析

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfoxylmethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The nitro group, sulfoxylmethyl group, and pentafluorosulfanyl group contribute to its reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to its observed effects.

相似化合物的比较

Structural and Electronic Differences

The compound’s closest structural analogs include:

*Estimated based on substituent contributions.

Key Comparisons :

- Electronic Effects: The nitro and SF₅ groups in the target compound enhance ring deactivation compared to mono-substituted analogs (e.g., 1-Bromo-4-SF₅-benzene), reducing electrophilic substitution rates but favoring nucleophilic attacks at meta/para positions .

- Synthetic Complexity : Fluorinated analogs (e.g., 1-Fluoro-4-nitro-2-SF₅-benzene) are synthesized via direct fluorination with modest yields (~40–60%) , while the target compound’s sulfoxylmethyl group may require multi-step functionalization, increasing synthetic challenges.

Reactivity in Nucleophilic Substitutions

- 3-Fluoro-5-nitro-1-SF₅-benzene: Reacts efficiently with oxygen, sulfur, and nitrogen nucleophiles (e.g., methoxide, thiophenol) at positions 3 and 5 due to electron-deficient aromatic rings .

- 1-Nitro-2-benzenesulfoxylmethyl-4-SF₅-benzene : Predicted to undergo slower nucleophilic substitutions at position 1 (nitro group) due to steric shielding from the sulfoxylmethyl group. Reactivity at position 4 (SF₅) is unlikely due to its strong electron-withdrawing nature.

Stability and Environmental Impact

- Thermal Stability : SF₅-containing compounds generally exhibit high thermal stability. The nitro group may introduce explosive risks under extreme conditions, unlike brominated analogs .

- Environmental Persistence : The sulfoxylmethyl group may enhance biodegradability compared to fully halogenated derivatives .

生物活性

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene is a complex organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. The incorporation of the pentafluorosulfanyl group (-SF5) is particularly noteworthy, as it may enhance the compound's biological efficacy and selectivity.

Molecular Formula : CHFN\OS

Molar Mass : 249.16 g/mol

Melting Point : 38 °C

Boiling Point : 76-77 °C at 12 mmHg

CAS Number : 2613-27-6

EINECS Number : 447-610-7

The compound's structure includes a nitro group, a sulfoxylmethyl moiety, and a pentafluorosulfanyl group, which contributes to its potential reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its insecticidal properties and interactions with biological systems.

Insecticidal Activity

Research indicates that compounds containing the pentafluorosulfanyl group exhibit significant insecticidal activity. For instance, studies on related compounds have shown:

- High Insecticidal Activity : Compounds with the pentafluorosulfanyl moiety have demonstrated potent insecticidal effects against pests like Plutella xylostella (diamondback moth), with effective concentrations leading to high mortality rates in larvae .

- Selectivity to Insects : These compounds often show selectivity towards insect GABA receptors, which are critical for their neurophysiological functions. Such selectivity minimizes toxicity to non-target organisms, including mammals .

The mechanism by which these compounds exert their biological effects is primarily through interaction with neurotransmitter receptors:

- GABA Receptor Modulation : Studies have indicated that SF5-containing compounds can inhibit the expression of certain GABA receptor subunits in insects, leading to disrupted neural function and ultimately death .

- Feeding Behavior Inhibition : The inhibition of feeding behaviors in insects has been documented, showcasing the effectiveness of these compounds as pest control agents .

Study on Pentafluorosulfanyl Group Compounds

A study published in Molecules highlighted the synthesis and evaluation of SF5-containing meta-diamide insecticides. Among these, a specific compound showed:

- IC50 Values : Greater than 30 μM against mammalian GABA receptors, indicating a higher selectivity for insect targets over mammalian systems .

- Feeding Area Reduction : The compound displayed an eating area reduction of approximately 0% in treated larvae, signifying potent insecticidal properties .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHFN\OS |

| Molar Mass | 249.16 g/mol |

| Melting Point | 38 °C |

| Boiling Point | 76-77 °C at 12 mmHg |

| CAS Number | 2613-27-6 |

| EINECS Number | 447-610-7 |

| Insecticidal Activity | High against Plutella xylostella |

| Selectivity | High towards insect GABA receptors |

常见问题

Q. What mechanistic insights explain the stability of fluorine substituents under VNS (Vicarious Nucleophilic Substitution) conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium labeling studies reveal that fluorine’s electronegativity stabilizes transition states, reducing β-elimination.

- Computational Studies : DFT calculations show fluorine’s strong C–F bond resists cleavage even with strong bases like t-BuOK .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。